![molecular formula C16H14N2O4S3 B2633578 methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1788852-45-8](/img/structure/B2633578.png)
methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a pyridin-3-yl group and a sulfamoyl group.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Drugs
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Antimicrobial Agents
Thiophene derivatives also exhibit antimicrobial properties . This means that they could be used in the development of new antimicrobial agents.
Anticancer Drugs
Thiophene derivatives have been found to exhibit anticancer properties . This suggests that the compound could potentially be used in the development of new anticancer drugs.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in the development of new corrosion inhibitors.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that the compound could potentially be used in the development of new organic semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that the compound could potentially be used in the development of new OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that the compound could potentially be used in the development of new OLEDs.
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid inhaling its vapors . In case of accidental exposure, the affected area should be rinsed with plenty of water and medical help should be sought .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by thiophene derivatives , this compound could be a promising candidate for future research in medicinal chemistry.
properties
IUPAC Name |
methyl 3-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S3/c1-22-16(19)15-14(3-5-24-15)25(20,21)18-8-11-6-13(9-17-7-11)12-2-4-23-10-12/h2-7,9-10,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOLQDIXMVPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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